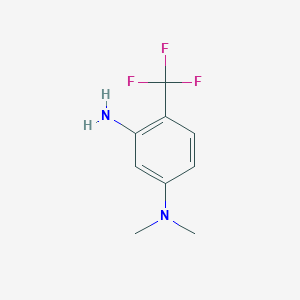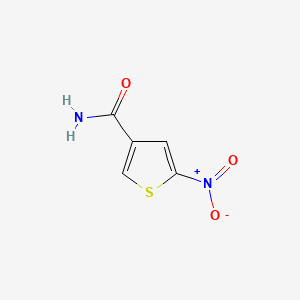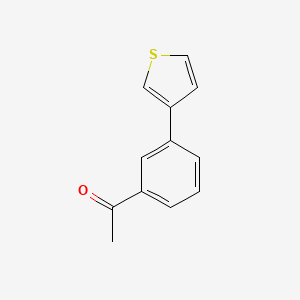
3-Methyl-4-(pyridin-2-yloxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(pyridin-2-yloxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted by a 3-methyl group and a 4-(pyridin-2-yloxy) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridin-2-yloxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-methyl-4-nitroaniline, is synthesized through the nitration of 3-methylaniline followed by reduction.
Coupling Reaction: The nitro group is reduced to an amine, which then undergoes a coupling reaction with 2-chloropyridine in the presence of a base such as potassium carbonate and a palladium catalyst. This reaction is typically carried out under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-Methyl-4-(pyridin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-4-(pyridin-2-yloxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-4-(pyridin-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yloxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.
相似化合物的比较
Similar Compounds
4-(Pyridin-3-yloxy)aniline: Similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.
2-Methyl-4-(pyridin-2-yloxy)aniline: Similar structure but with the methyl group attached at the 2-position instead of the 3-position.
4-(Pyridin-4-yloxy)aniline: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
3-Methyl-4-(pyridin-2-yloxy)aniline is unique due to the specific positioning of the methyl and pyridin-2-yloxy groups, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-yloxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and other applications.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
3-methyl-4-pyridin-2-yloxyaniline |
InChI |
InChI=1S/C12H12N2O/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 |
InChI 键 |
JDFDKKFPCWNTQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)

![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)





![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)



